Synthesis Yield: SNAr vs. Nitration-Chlorination
The synthesis of 5-Chloro-4-methoxy-2-nitrophenol via nucleophilic aromatic substitution (SNAr) from 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene proceeds with a significantly higher yield (90%) compared to the traditional two-step nitration-chlorination approach, for which a precise yield is not provided . The SNAr method provides a high-yielding, direct route to the target compound, which is crucial for cost-effective procurement in multi-step syntheses .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 90% yield (SNAr route) |
| Comparator Or Baseline | Yield not specified (Nitration-chlorination route) |
| Quantified Difference | Yield data only available for one method |
| Conditions | SNAr: 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (19.5 mmol) with NaOH (195 mmol) in H2O at 90 °C for 20h; followed by acidification to pH 2 and extraction with EtOAc |
Why This Matters
This matters for procurement because it demonstrates a validated, high-yield synthetic route, reducing the cost and time associated with multi-step syntheses.
